2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-b]pyridazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-4-6-5-11-7(10-6)2-1-3-9-11;;/h1-3,5H,4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMQGPNQXNTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CCl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride typically involves the chloromethylation of imidazo[1,2-b]pyridazine. One common method includes the reaction of imidazo[1,2-b]pyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazo[1,2-b]pyridazine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.
Major Products Formed:
Substituted Imidazo[1,2-b]pyridazines: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Cyclized Heterocycles: Produced via cyclization reactions.
Scientific Research Applications
Structural Characteristics
The compound features a chloromethyl group attached to the imidazo[1,2-b]pyridazine ring system, which is crucial for its reactivity. The molecular structure allows for nucleophilic substitution reactions, making it a versatile building block for synthesizing various derivatives. The primary reactive site is the chloromethyl group, which can react with nucleophiles such as amines and thiols to form new compounds with potentially enhanced biological activity.
Scientific Applications
The applications of 2-(chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride span several fields within medicinal chemistry:
Anticancer Agents
Imidazo[1,2-b]pyridazines have been investigated for their potential as anticancer agents. The successful kinase inhibitor ponatinib has spurred interest in developing new derivatives that target various cancer-related pathways. These compounds may act as inhibitors or modulators of key enzymes involved in tumor growth and proliferation .
Neurological Disorders
Research indicates that derivatives of this compound may serve as diagnostic tools for neurodegenerative diseases by binding to amyloid plaques associated with conditions like Alzheimer's disease. Compounds derived from this compound have shown promising binding affinities to amyloid aggregates, suggesting their potential use in positron emission tomography imaging agents .
Antimicrobial Activity
The imidazo[1,2-b]pyridazine scaffold has demonstrated activity against various pathogens. Recent studies have highlighted its efficacy against multidrug-resistant strains of tuberculosis, showcasing its potential as a lead compound for developing new anti-TB therapies .
Anti-inflammatory and Antiviral Properties
The compound exhibits anti-inflammatory effects and has been evaluated for antiviral activity against various viruses. Its ability to modulate immune responses makes it a candidate for treating inflammatory diseases and viral infections .
Fluorescent Probes
Recent advancements have explored the use of imidazo[1,2-b]pyridazines as fluorescent probes in biochemical assays. These probes can detect specific ions or biomolecules, offering potential applications in biosensing technologies and cellular imaging .
Case Studies
Case Study 1: Anticancer Activity
A series of synthesized derivatives were evaluated for their inhibitory effects on cancer cell lines. Compounds showed IC50 values in the low micromolar range against various cancer types, indicating significant anticancer potential.
Case Study 2: Imaging Agents for Alzheimer's Disease
In vitro studies demonstrated that certain derivatives displayed high binding affinities to amyloid plaques (K_i = 11.0 nM), suggesting their utility as imaging agents for early diagnosis of Alzheimer's disease through positron emission tomography techniques .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. For example, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound may also interact with other proteins involved in inflammatory and immune responses .
Comparison with Similar Compounds
7-Chloroimidazo[1,2-b]pyridazine
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
- Structure : Chlorine at 6-position and a benzodioxol group at 2-position (CAS 141409-08-7).
- Molecular Formula : C₁₃H₈ClN₃O₂; Molecular Weight : 281.68 g/mol .
- Properties : The benzodioxol group enhances lipophilicity and binding affinity to aromatic receptors, making it suitable for CNS-targeted therapies. However, the bulkier substituent may reduce metabolic stability compared to smaller groups.
Salt Forms and Reactivity
- 2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride : The dihydrochloride salt improves aqueous solubility, critical for biological assays. The chloromethyl group enables facile functionalization (e.g., alkylation, Suzuki coupling), offering versatility in medicinal chemistry .
- Neutral Derivatives (e.g., 7-Chloro) : Require additional steps for salt formation or derivatization, increasing synthetic complexity.
Comparative Data Table
Research and Application Insights
- Synthetic Utility : The chloromethyl group in this compound provides a strategic handle for diversification, unlike 7-chloro or benzodioxol derivatives .
- Therapeutic Potential: Tricyclic derivatives of imidazo[1,2-b]pyridazine (e.g., Haspin inhibitors) highlight the scaffold’s versatility, though the dihydrochloride form’s discontinued status may hinder further development .
- Physicochemical Trade-offs : While the dihydrochloride salt enhances solubility, neutral derivatives like 7-chloro may offer better membrane permeability for intracellular targets .
Biological Activity
2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride is a compound that belongs to the imidazo[1,2-b]pyridazine class, which has gained attention in medicinal chemistry for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure-Activity Relationship (SAR)
The imidazo[1,2-b]pyridazine scaffold is recognized for its ability to interact with various biological targets. The structure of this compound can be represented as follows:
- Molecular Formula : C7H7ClN4·2HCl
- Molecular Weight : 220.12 g/mol
This compound's structure facilitates interactions with enzymes and receptors, influencing its biological activity.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer properties. For instance, compounds within this class have been studied for their ability to inhibit various kinases involved in cancer progression. Notably, the successful kinase inhibitor ponatinib has spurred interest in exploring new derivatives for therapeutic applications in oncology .
- Case Study : A study demonstrated that certain imidazo[1,2-b]pyridazine derivatives showed potent inhibition against cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
Imidazo[1,2-b]pyridazine derivatives have also been evaluated for their antimicrobial properties. The presence of specific substituents can enhance their effectiveness against bacterial strains.
- Research Findings : In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Enzyme Interaction : The chloromethyl group can facilitate covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of metabolic pathways.
Comparative Analysis of Similar Compounds
To illustrate the unique properties of this compound compared to other related compounds, a summary table is provided below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Kinase inhibition; Enzyme interaction |
| Ponatinib | High | Low | Kinase inhibition |
| Other Imidazo[1,2-b]pyridazines | Variable | High | Various (depends on substituents) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride, and how can purity be optimized?
- Synthesis : A common method involves cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with chloroacetone derivatives under reflux in polar solvents like 1,2-dimethoxyethane. Post-cyclization nitration or substitution reactions may follow to introduce functional groups . Transition-metal-catalyzed cross-coupling (e.g., Pd or Cu catalysts) is also employed for regioselective modifications .
- Purification : Liquid chromatography (HPLC or flash chromatography) is critical for isolating high-purity products. Solvent recrystallization using ethanol or DMF/water mixtures can further enhance purity .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., planar imidazo[1,2-b]pyridazine core) .
- NMR spectroscopy : Confirms substituent positions (e.g., chloro-methyl at C2, dihydrochloride counterions) .
- Mass spectrometry : Validates molecular weight (e.g., C₇H₆ClN₃·2HCl ≈ 232.5 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in functionalization?
- Key Parameters :
- Catalysts : Palladium acetate with ligands (e.g., hexafluoroacetylacetonate) enhances direct C-H arylation efficiency .
- Solvents : Polar aprotic solvents (e.g., DMA) favor cyclization, while alcoholic solvents improve substitution reactions .
- Temperature : Reflux (~100–120°C) is optimal for cyclocondensation, whereas lower temps (50–70°C) reduce side reactions in cross-couplings .
Q. What mechanistic insights explain its biological activity in enzyme inhibition studies?
- Pharmacological Targets : The compound’s planar structure facilitates π-π stacking with kinase active sites (e.g., Haspin inhibitors) . Chlorine substituents enhance electrophilicity, promoting covalent binding or allosteric modulation .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and ATPase activity) to resolve discrepancies in reported IC₅₀ values .
Q. How can computational methods predict reactivity or stability in novel derivatives?
- DFT Studies : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the chloro-methyl group’s electron-withdrawing effect reduces electron density at C6, guiding substitution patterns .
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. What strategies address contradictions in reported biological data across studies?
- Data Harmonization : Standardize assay conditions (e.g., pH, buffer composition) and validate using reference inhibitors. For example, IC₅₀ discrepancies may arise from differences in cellular permeability or off-target effects .
- Meta-Analysis : Cross-reference structural analogs (e.g., 6-chloro-2-cyclopropyl derivatives) to identify trends in structure-activity relationships .
Q. How can regioselective functionalization be achieved at specific positions of the imidazo[1,2-b]pyridazine core?
- Directing Groups : Install sulfonyl or carbonyl groups at C3 to steer palladium-catalyzed C-H arylation to C2 or C8 positions .
- Halogen Dance : Use halogen exchange reactions (e.g., F/Cl swapping) to reposition reactive sites for subsequent cross-couplings .
Methodological Notes
- Synthetic Challenges : Trace moisture can hydrolyze the chloromethyl group; use anhydrous conditions and molecular sieves during reactions .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to contextualize potency data .
- Data Reproducibility : Publish detailed crystallographic data (CCDC entries) and NMR spectra to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
